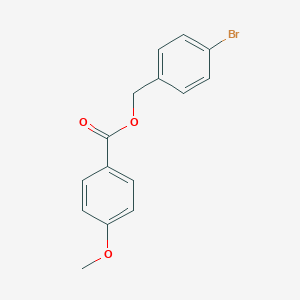![molecular formula C27H19N3O3 B338861 N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide](/img/structure/B338861.png)
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The phenyl groups are introduced through nucleophilic aromatic substitution reactions, where phenol derivatives react with halogenated aromatic compounds in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) can be used to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and bases like sodium hydroxide (NaOH) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as an anticancer agent, targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as fluorescent sensors and polymers.
Wirkmechanismus
The mechanism of action of N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole: Known for its stability and use in high-energy materials.
1,3,4-Oxadiazole: Commonly used in pharmaceuticals for its bioactive properties.
Uniqueness
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
Eigenschaften
Molekularformel |
C27H19N3O3 |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
N-[4-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl]benzamide |
InChI |
InChI=1S/C27H19N3O3/c31-26(20-7-3-1-4-8-20)28-22-13-17-24(18-14-22)32-23-15-11-19(12-16-23)25-29-27(33-30-25)21-9-5-2-6-10-21/h1-18H,(H,28,31) |
InChI-Schlüssel |
ZIRLGCLCEAEBTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


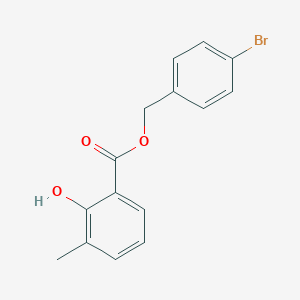
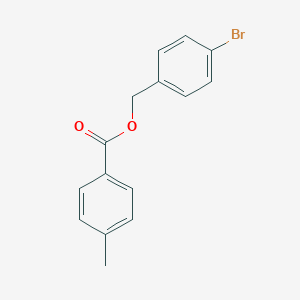
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B338780.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-(propionylamino)benzoate](/img/structure/B338783.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B338784.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-furoate](/img/structure/B338785.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-hydroxy-3-methylbenzoate](/img/structure/B338789.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-methylbenzoate](/img/structure/B338791.png)
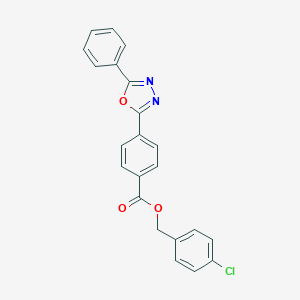
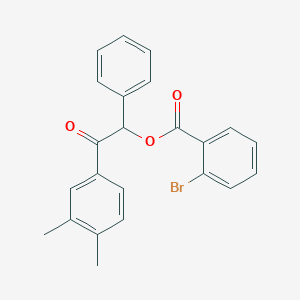
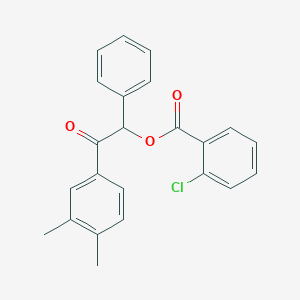
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 3-chlorobenzoate](/img/structure/B338807.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 3-bromobenzoate](/img/structure/B338808.png)
